molecular formula C7H7Br2NO3 B2716218 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide CAS No. 2172562-29-5

3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide

Cat. No.: B2716218
CAS No.: 2172562-29-5
M. Wt: 312.945
InChI Key: NQNAAWSQUWQJOJ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide: is a chemical compound with the molecular formula C7H6BrNO3·HBr. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and hydroxy functional groups. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide typically involves the bromination of 3-amino-5-hydroxybenzoic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:

    Bromination: Using bromine or a bromine source in an appropriate solvent such as acetic acid.

    Formation of Hydrobromide Salt: Addition of hydrobromic acid to the brominated product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent salt formation under controlled conditions to ensure high yield and purity. The process typically includes:

    Reactor Setup: Using reactors that can handle corrosive bromine and hydrobromic acid.

    Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The bromo group can be reduced to form the corresponding hydroxybenzoic acid.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Utilizing nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-amino-5-hydroxybenzoic acid.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.

    Industry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the hydroxy group can engage in hydrogen bonding and nucleophilic reactions. These interactions can affect various biochemical pathways and enzyme activities.

Comparison with Similar Compounds

    2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the bromo group.

    3-Amino-5-bromo-2-hydroxybenzoic acid: Similar structure but different positioning of functional groups.

Uniqueness: 3-Amino-2-bromo-5-hydroxybenzoic acid hydrobromide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-amino-2-bromo-5-hydroxybenzoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3.BrH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNAAWSQUWQJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)N)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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